molecular formula C10H9N3O3 B8274729 (5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid

(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid

Cat. No.: B8274729
M. Wt: 219.20 g/mol
InChI Key: HLWHYOQJTFZIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-(5-acetylpyrrolo[2,3-d]pyrimidin-7-yl)acetic acid

InChI

InChI=1S/C10H9N3O3/c1-6(14)8-3-13(4-9(15)16)10-7(8)2-11-5-12-10/h2-3,5H,4H2,1H3,(H,15,16)

InChI Key

HLWHYOQJTFZIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=NC=NC=C12)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (5-acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid tert-butyl ester (146 mg, 0.53 mmol) and TFA (0.814 mL, 10.62 mmol) in CH2Cl2 (2.5 mL) was stirred at RT for 24 h. Solvents were removed under reduced pressure and the material thus obtained was used without further purification in the next step. 1H-NMR (400 MHz, DMSO): δ (ppm): 9.45 (s, 1H), 9.0 (s, 1H), 8.68 (s, 1H), 7.66-7.56 (m, 2H), 5.16 (s, 2H), 2.53 (s, 3H).
Name
(5-acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid tert-butyl ester
Quantity
146 mg
Type
reactant
Reaction Step One
Name
Quantity
0.814 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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